molecular formula C19H21NO B267671 1-[3-(1-Naphthyl)acryloyl]azepane

1-[3-(1-Naphthyl)acryloyl]azepane

Cat. No. B267671
M. Wt: 279.4 g/mol
InChI Key: SOHQOOBWGBTTJM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(1-Naphthyl)acryloyl]azepane, also known as NAAN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(1-Naphthyl)acryloyl]azepane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, 1-[3-(1-Naphthyl)acryloyl]azepane has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-[3-(1-Naphthyl)acryloyl]azepane has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
1-[3-(1-Naphthyl)acryloyl]azepane has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-[3-(1-Naphthyl)acryloyl]azepane can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. In vivo studies have shown that 1-[3-(1-Naphthyl)acryloyl]azepane can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(1-Naphthyl)acryloyl]azepane is its versatility in terms of its potential applications in various fields. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation of 1-[3-(1-Naphthyl)acryloyl]azepane is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 1-[3-(1-Naphthyl)acryloyl]azepane. One area of interest is the development of 1-[3-(1-Naphthyl)acryloyl]azepane-based materials and polymers with novel properties. Another area of interest is the further exploration of 1-[3-(1-Naphthyl)acryloyl]azepane's anti-inflammatory and anti-cancer properties, with the aim of developing new therapies for these conditions. Additionally, there is potential for 1-[3-(1-Naphthyl)acryloyl]azepane to be used as a template for the synthesis of new nanoparticles and nanowires with unique properties.

Synthesis Methods

1-[3-(1-Naphthyl)acryloyl]azepane can be synthesized through a multi-step process that involves the reaction of 1-naphthylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with azepane. The final step involves the reaction of the resulting compound with acryloyl chloride, which yields 1-[3-(1-Naphthyl)acryloyl]azepane.

Scientific Research Applications

1-[3-(1-Naphthyl)acryloyl]azepane has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology. In medicinal chemistry, 1-[3-(1-Naphthyl)acryloyl]azepane has been shown to have anti-inflammatory and anti-cancer properties. In materials science, 1-[3-(1-Naphthyl)acryloyl]azepane has been used as a building block for the synthesis of novel polymers and materials. In nanotechnology, 1-[3-(1-Naphthyl)acryloyl]azepane has been used as a template for the synthesis of nanoparticles and nanowires.

properties

Product Name

1-[3-(1-Naphthyl)acryloyl]azepane

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(E)-1-(azepan-1-yl)-3-naphthalen-1-ylprop-2-en-1-one

InChI

InChI=1S/C19H21NO/c21-19(20-14-5-1-2-6-15-20)13-12-17-10-7-9-16-8-3-4-11-18(16)17/h3-4,7-13H,1-2,5-6,14-15H2/b13-12+

InChI Key

SOHQOOBWGBTTJM-OUKQBFOZSA-N

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC=CC3=CC=CC=C32

SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=CC3=CC=CC=C32

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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